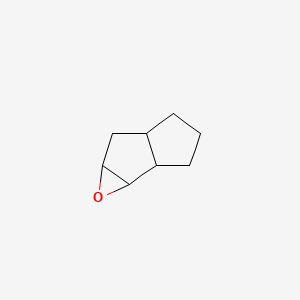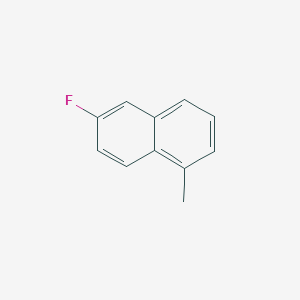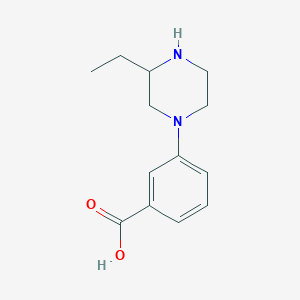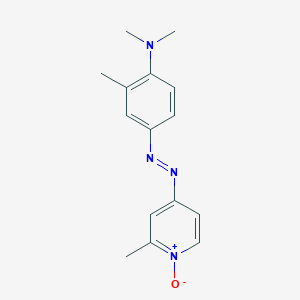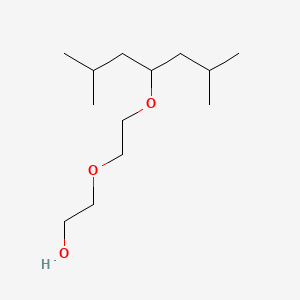
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- is a chemical compound with the molecular formula C13H28O3. It is known for its unique structure, which includes an ethanol backbone with two ethoxy groups and a 1-isobutyl-3-methylbutoxy substituent. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- typically involves the reaction of 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)ethanol with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of advanced technologies and equipment ensures efficient production while maintaining safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is employed in biochemical assays and as a component in certain biological buffers.
Medicine: It is investigated for its potential therapeutic properties and as an ingredient in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- include:
- 2-(2-(3-methylbutoxy)ethoxy)ethanol
- 2-(2-(3-methoxy-3-methylbutoxy)ethoxy)ethanol
- 2-(2-(1,3-dioxan-2-yl)ethoxy)ethanol
Uniqueness
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
63980-62-1 |
|---|---|
Fórmula molecular |
C13H28O3 |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
2-[2-(2,6-dimethylheptan-4-yloxy)ethoxy]ethanol |
InChI |
InChI=1S/C13H28O3/c1-11(2)9-13(10-12(3)4)16-8-7-15-6-5-14/h11-14H,5-10H2,1-4H3 |
Clave InChI |
PUYQBWNBLFXRIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(C)C)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
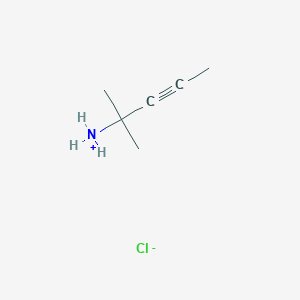
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)

![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
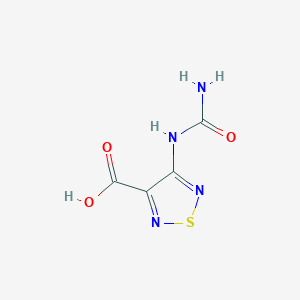
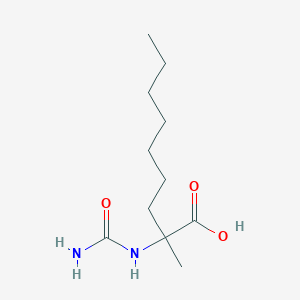

![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
